molecular formula C25H23N3O5S2 B2608528 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361171-06-4

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

货号: B2608528
CAS 编号: 361171-06-4
分子量: 509.6
InChI 键: KHFCERZDECPQEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzamide derivative featuring a 1,3-thiazole ring substituted at the 4-position with a 2,4-dimethoxyphenyl group. The benzamide core is functionalized at the para position with a methyl(phenyl)sulfamoyl moiety. The 2,4-dimethoxy groups on the phenyl ring likely enhance electron donation, influencing solubility and binding interactions, while the sulfamoyl group contributes to hydrogen bonding and steric effects.

属性

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-28(18-7-5-4-6-8-18)35(30,31)20-12-9-17(10-13-20)24(29)27-25-26-22(16-34-25)21-14-11-19(32-2)15-23(21)33-3/h4-16H,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFCERZDECPQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving α-haloketones and thiourea

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

化学反应分析

Types of Reactions

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

科学研究应用

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

作用机制

The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s structure allows it to bind to DNA, proteins, and other biomolecules, disrupting their normal function .

相似化合物的比较

Table 1: Comparison of Key Analogs
Compound Name Thiazole Substituent Sulfamoyl Substituents Reported Activity Reference
Target Compound 4-(2,4-dimethoxyphenyl) Methyl(phenyl) Inferred antimicrobial/anticancer -
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-(4-nitrophenyl) Bis(2-methoxyethyl) Plant growth modulation (119.09%)
4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide 4-(4-fluorophenyl) Diethyl Not specified
3,4-Dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide 2-(sulfamoylphenyl) Thiazol-2-yl Not specified
Masitinib mesylate 4-(pyridin-3-yl) 4-(N-methylpiperazinylmethyl) Tyrosine kinase inhibition
  • Antimicrobial Activity : Sulfonamide-thiazole hybrids (e.g., ) show efficacy against pathogens. The target compound’s 2,4-dimethoxyphenyl group may enhance membrane penetration, akin to methoxy-substituted antifungals in .
  • Anticancer Potential: Thiazole-pyridin-2-amine derivatives () with biphenyl groups exhibit antiproliferative activity. The target’s dimethoxy group could mimic biphenyl interactions with cancer targets .
  • Enzyme Inhibition : Sulfamoyl groups in and inhibit thioredoxin reductase and PD-L1, suggesting the target may interact with similar enzymes .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sulfamoyl groups with polar substituents (e.g., bis(2-methoxyethyl) in ) enhance aqueous solubility, whereas methyl(phenyl) may reduce it .

生物活性

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a thiazole ring and a sulfamoyl group, contributing to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 348.44 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of the thiazole moiety is often associated with enhanced anticancer activity due to its ability to interact with biological targets involved in tumor growth and metastasis.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, particularly those involved in cancer progression and inflammation. For instance, thiazole derivatives have been reported to inhibit neutral sphingomyelinase 2 (nSMase2), which plays a role in exosome release and has implications in neurodegenerative diseases like Alzheimer's disease .

Case Studies

  • In Vitro Studies : A study involving similar thiazole derivatives demonstrated significant inhibition of cancer cell lines, suggesting that the structural components of this compound could lead to similar outcomes. The mechanism of action was linked to apoptosis induction and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on thiazole-based compounds, revealing that modifications on the phenyl and thiazole rings can enhance biological activity. For instance, the introduction of methoxy groups has been shown to improve potency against specific cancer types .

Data Tables

Property Value
Molecular FormulaC19_{19}H20_{20}N2_{2}O3_{3}S
Molecular Weight348.44 g/mol
Anticancer ActivityInhibits cell proliferation in vitro
Enzyme TargetNeutral sphingomyelinase 2 (nSMase2)

常见问题

Basic: What synthetic strategies are recommended for preparing N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide?

Answer:
A common approach involves multi-step organic synthesis, including:

  • Thiazole ring formation via condensation of thiourea derivatives with α-haloketones.
  • Sulfamoyl benzamide coupling using nucleophilic substitution or coupling reagents (e.g., EDC/HOBt).
  • Reaction monitoring via thin-layer chromatography (TLC) to track intermediates.
  • Purification through recrystallization or column chromatography .

Advanced: How can reaction yields and purity be optimized during synthesis?

Answer:

  • Reaction conditions: Adjust solvent polarity (e.g., acetonitrile for better solubility) and reflux time (4–6 hours for complete conversion) .
  • Catalyst optimization: Use potassium carbonate (K₂CO₃) as a base to enhance nucleophilic substitution efficiency .
  • Side-product mitigation: Employ gradient elution in column chromatography to separate byproducts.
  • Structural confirmation: Validate purity via ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) .

Basic: What characterization techniques confirm the compound’s structural integrity?

Answer:

  • Spectroscopy: ¹H/¹³C-NMR for functional group analysis and stereochemical confirmation .
  • Mass spectrometry: HRMS to verify molecular weight and fragmentation patterns .
  • Elemental analysis: Quantify C, H, N, S content to validate stoichiometry .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility checks: Replicate assays under standardized conditions (e.g., fixed pH, temperature).
  • Purity validation: Use HPLC to ensure >95% purity, as impurities may skew activity results.
  • Comparative studies: Cross-reference with structurally similar compounds (e.g., benzamide derivatives) to identify SAR trends .

Basic: What are the recommended methods for initial biological activity screening?

Answer:

  • Enzyme inhibition assays: Test against target enzymes (e.g., acetylcholinesterase for neurodegenerative disease relevance) using spectrophotometric methods .
  • Cellular models: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Molecular docking: Preliminary computational screening to predict binding affinity to protein targets (e.g., MurA enzyme for antimicrobial studies) .

Advanced: How to elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Kinetic studies: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • X-ray crystallography: Resolve ligand-enzyme co-crystal structures to identify binding interactions (e.g., hydrogen bonds with active-site residues) .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics .

Basic: How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) influence bioactivity?

Answer:

  • Lipophilicity adjustments: Methoxy groups enhance solubility, while trifluoromethyl groups improve metabolic stability .
  • SAR studies: Synthesize analogs with substituent variations (e.g., halogens, alkyl chains) and compare IC₅₀ values in enzyme assays .

Advanced: What computational approaches enhance the design of derivatives with improved efficacy?

Answer:

  • Molecular dynamics (MD) simulations: Predict conformational stability in target binding pockets.
  • ADMET modeling: Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .
  • Free-energy perturbation (FEP): Quantify binding energy changes for substituent modifications .

Basic: How is X-ray crystallography applied in structural analysis of this compound?

Answer:

  • Single-crystal growth: Use slow evaporation in solvents like ethanol or DMSO.
  • Data collection: Resolve bond lengths/angles and confirm stereochemistry via diffraction patterns.
  • Validation: Compare crystallographic data with NMR-derived structures to resolve ambiguities .

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

  • Isotopic labeling: Introduce deuterium at metabolically labile sites to slow degradation.
  • Prodrug design: Mask polar groups (e.g., sulfamoyl) with ester linkers for enhanced absorption.
  • In vitro microsomal assays: Test stability in liver microsomes to identify vulnerable sites .

Basic: How to address solubility challenges in biological assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH adjustment: Prepare stock solutions in buffered saline (pH 7.4) for aqueous compatibility .
  • Salt formation: Convert free base to hydrochloride salts for improved solubility .

Advanced: How to translate in vitro findings to in vivo models effectively?

Answer:

  • Pharmacokinetic (PK) profiling: Measure plasma half-life, Cmax, and bioavailability in rodents.
  • Toxicology screens: Assess liver/kidney function markers (e.g., ALT, creatinine) after repeated dosing.
  • Disease models: Use transgenic animals (e.g., Alzheimer’s model mice) for efficacy validation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。